BenchChemオンラインストアへようこそ!

5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic carboxylic acid belonging to the 5-aryl-isoxazole-3-carboxylic acid chemotype, a scaffold extensively investigated for xanthine oxidase (XO) inhibition and anti-inflammatory applications. The compound features an isoxazole core substituted at the 5-position with a 2-ethoxyphenyl moiety and a free carboxylic acid at the 3-position (molecular formula C₁₂H₁₁NO₄, molecular weight 233.22 g/mol, computed XLogP 2.2, topological polar surface area 72.6 Ų).

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 668971-90-2
Cat. No. B1503814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid
CAS668971-90-2
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=CC(=NO2)C(=O)O
InChIInChI=1S/C12H11NO4/c1-2-16-10-6-4-3-5-8(10)11-7-9(12(14)15)13-17-11/h3-7H,2H2,1H3,(H,14,15)
InChIKeyXCOCESBOKNLNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS 668971-90-2): Structural Identity and Procurement-Relevant Physicochemical Profile


5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic carboxylic acid belonging to the 5-aryl-isoxazole-3-carboxylic acid chemotype, a scaffold extensively investigated for xanthine oxidase (XO) inhibition and anti-inflammatory applications [1]. The compound features an isoxazole core substituted at the 5-position with a 2-ethoxyphenyl moiety and a free carboxylic acid at the 3-position (molecular formula C₁₂H₁₁NO₄, molecular weight 233.22 g/mol, computed XLogP 2.2, topological polar surface area 72.6 Ų) . Its ortho-ethoxy substitution pattern distinguishes it from para-substituted and methoxy-containing analogs, conferring a unique combination of lipophilicity, hydrogen-bonding capacity, and conformational flexibility that influences target engagement and synthetic derivatization potential [2].

Why 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid Cannot Be Replaced by Generic Isoxazole-3-carboxylic Acid Analogs


The 5-aryl-isoxazole-3-carboxylic acid scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to aryl substitution pattern, alkoxy chain length, and ring position [1]. In the Wang et al. (2010) series, submicromolar XO inhibitory potency was achieved only with specific 3-cyano-4-alkoxyphenyl substitution, while unsubstituted phenyl or nitro-containing analogs showed markedly reduced activity [1]. The ortho-ethoxy group in 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid contributes a computed XLogP of 2.2 versus approximately 1.5 for the para-methoxy analog, altering membrane permeability and protein-binding characteristics . Furthermore, the 2-ethoxy orientation creates steric and electronic effects at the ortho position that are absent in para-substituted isomers (e.g., 5-(4-ethoxyphenyl)isoxazole-3-carboxylic acid, CAS 887360-48-7), potentially influencing both target binding and off-target selectivity profiles . These physicochemical and structural differences mean that simple substitution with a generic 5-aryl-isoxazole-3-carboxylic acid cannot reproduce the same ADME, binding, or reactivity outcomes.

Quantitative Differentiation Evidence: 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid vs. Closest Analogs


Lipophilicity Advantage: Ortho-Ethoxy Substitution Increases Computed XLogP by ~0.7 Units vs. para-Methoxy Analog, Enhancing Predicted Membrane Permeability

Computed XLogP values reveal that 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid (XLogP = 2.2) exhibits higher lipophilicity than 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid (CAS 33282-16-5, estimated XLogP ~1.5 based on methoxy contribution) [1] and the unsubstituted 5-phenylisoxazole-3-carboxylic acid (estimated XLogP ~1.3) [1]. The ethoxy group adds approximately +0.7 log units relative to methoxy and +0.9 log units relative to unsubstituted phenyl, placing this compound closer to the optimal LogP range (2–3) for oral bioavailability and passive membrane diffusion.

Lipophilicity Drug-likeness ADME prediction

Rotatable Bond Count: 4 Rotatable Bonds in Ortho-Ethoxy Derivative Provide Greater Conformational Adaptability vs. 3 in para-Methoxy Analog

The target compound possesses 4 rotatable bonds (ethoxy group contributes 2; the phenyl-isoxazole linkage contributes 1; the carboxylic acid contributes 1) , compared to 3 rotatable bonds in 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid (methoxy group contributes only 1 rotatable bond) . This additional rotational degree of freedom in the ethoxy chain allows greater conformational sampling of the ortho-substituted phenyl ring, which may facilitate induced-fit binding to enzyme active sites such as the xanthine oxidase molybdenum cofactor pocket.

Conformational flexibility Molecular recognition Target engagement

Class-Level Xanthine Oxidase Inhibitory Potential: 5-Aryl-isoxazole-3-carboxylic Acid Scaffold Achieves Submicromolar IC₅₀ with Optimized Alkoxy Substitution, Supporting this Compound as a Privileged Starting Point

The 5-phenylisoxazole-3-carboxylic acid scaffold has demonstrated validated xanthine oxidase (XO) inhibitory activity. The most potent analog in the Wang et al. (2010) series, 5-(3-cyano-4-isobutoxyphenyl)isoxazole-3-carboxylic acid, exhibited an IC₅₀ of 0.36 µM (0.00036 mM, pH 7.5, 25 °C) against bovine XO [1], representing a >8-fold improvement over the clinical standard allopurinol (IC₅₀ = 2.93 µM) [2]. While direct IC₅₀ data for 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid have not been published, the SAR established in this study demonstrates that alkoxyphenyl substitution at the 5-position is essential for potency, and that the carboxylic acid at the 3-position is a critical pharmacophore for XO active-site engagement [2].

Xanthine oxidase inhibition Gout Hyperuricemia Non-purine inhibitors

Topological Polar Surface Area: 72.6 Ų TPSA Balances Permeability and Solubility, Comparing Favorably to Broader Isoxazole-3-carboxylic Acid Derivatives

The computed topological polar surface area (TPSA) of 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid is 72.6 Ų , which falls within the optimal range for oral bioavailability (<140 Ų per Veber's rule) and is moderately higher than the unsubstituted isoxazole-3-carboxylic acid core (PSA ~63.3 Ų) due to the additional ethoxy oxygen. This TPSA value suggests a favorable balance between aqueous solubility (from the carboxylic acid and isoxazole nitrogen/oxygen) and membrane permeability (from the ethoxyphenyl hydrophobic moiety).

Drug-likeness Oral bioavailability Physicochemical optimization

Ortho-Substitution Distinction: 2-Ethoxy Orientation Confers Unique Steric and Electronic Properties Absent in para-Substituted Isomers

5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid is the ortho-ethoxy positional isomer, distinct from the para-ethoxy analog 5-(4-ethoxyphenyl)isoxazole-3-carboxylic acid (CAS 887360-48-7) . The ortho substitution places the ethoxy group in closer proximity to the isoxazole ring, creating potential intramolecular interactions (e.g., lone pair repulsion or hydrogen bonding between the ethoxy oxygen and the isoxazole N–O system) that are geometrically impossible in the para isomer. In the broader 5-phenylisoxazole-3-carboxylic acid SAR literature, the position of alkoxy substitution on the phenyl ring has been shown to modulate XO inhibitory potency, with certain substitution patterns yielding differential activity profiles [1].

Structure-activity relationship Positional isomerism Receptor binding

Recommended Application Scenarios for 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid Based on Differentiated Evidence


Lead Optimization for Non-Purine Xanthine Oxidase Inhibitors Targeting Gout and Hyperuricemia

The 5-aryl-isoxazole-3-carboxylic acid scaffold has been validated as a potent XO inhibitory chemotype, with the best-in-class analog achieving an IC₅₀ of 0.36 µM, representing >8-fold improvement over allopurinol [1]. 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid retains the essential 3-carboxylic acid pharmacophore required for XO active-site engagement while providing an ortho-ethoxy substituent that can be further elaborated (e.g., introduction of a cyano group at the 3-position of the phenyl ring) to optimize potency. Its computed XLogP of 2.2 and TPSA of 72.6 Ų suggest favorable drug-like properties for oral administration, making it a rational starting scaffold for medicinal chemistry campaigns targeting uric acid-lowering therapies .

Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 233.22 g/mol and a free carboxylic acid handle, this compound meets standard fragment-like criteria (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3 excluding the acid) and can serve as a carboxylic acid fragment for amide coupling, esterification, or bioconjugation reactions [1]. The ortho-ethoxy group provides a moderate-lipophilicity vector distinct from the more common para-methoxy fragments, expanding the accessible chemical space in fragment libraries. The compound is commercially available at ≥95% purity from multiple suppliers, ensuring reliable sourcing for high-throughput chemistry workflows .

Physicochemical Probe for Studying Ortho-Substituent Effects on Isoxazole-Containing Ligand–Protein Interactions

As an ortho-substituted isomer, this compound enables systematic investigation of positional effects on target binding. Comparative studies with 5-(4-ethoxyphenyl)isoxazole-3-carboxylic acid (CAS 887360-48-7) and 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid (CAS 668971-16-2) can delineate the contribution of alkoxy position and chain length to binding affinity, selectivity, and physicochemical properties [1]. The compound's 4 rotatable bonds and moderate lipophilicity also make it suitable for molecular dynamics simulations and free-energy perturbation (FEP) calculations to predict binding free energies across related targets .

Reference Standard for Analytical Method Development and Quality Control of Isoxazole-3-carboxylic Acid Derivatives

The compound's well-defined structure, commercial availability at specified purity levels (typically 95–97%), and unique CAS registry number (668971-90-2) make it suitable as a reference standard for HPLC, LC-MS, and NMR method development in quality control laboratories [1]. Its distinct chromatographic retention (driven by XLogP 2.2 and TPSA 72.6 Ų) and characteristic spectroscopic signatures (InChIKey: XCOCESBOKNLNRA-UHFFFAOYSA-N) allow robust differentiation from positional isomers and related isoxazole-3-carboxylic acid analogs in purity and stability-indicating assays .

Quote Request

Request a Quote for 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.